

(3-Aminopropyl)dimethylmethoxysilane FT-IR spectrum analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(3-Aminopropyl)dimethylmethoxysilane
Cat. No.:	B1222537

[Get Quote](#)

An In-depth Technical Guide to the FT-IR Spectrum Analysis of **(3-Aminopropyl)dimethylmethoxysilane**

Introduction

(3-Aminopropyl)dimethylmethoxysilane is a versatile organosilane compound widely utilized as a coupling agent, adhesion promoter, and surface modifier in various industrial and research applications. Its bifunctional nature, featuring a reactive aminopropyl group and a hydrolyzable methoxysilane group, allows it to form stable covalent bonds with both organic polymers and inorganic substrates. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the quality control and structural characterization of this compound, providing a unique "fingerprint" based on the vibrational frequencies of its constituent chemical bonds. This guide offers a detailed analysis of the FT-IR spectrum of **(3-Aminopropyl)dimethylmethoxysilane**, including peak assignments, experimental protocols, and a logical workflow for spectral interpretation.

Molecular Structure and Functional Groups

The structure of **(3-Aminopropyl)dimethylmethoxysilane** [$\text{H}_2\text{N}(\text{CH}_2)_3\text{Si}(\text{CH}_3)_2\text{OCH}_3$] contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum:

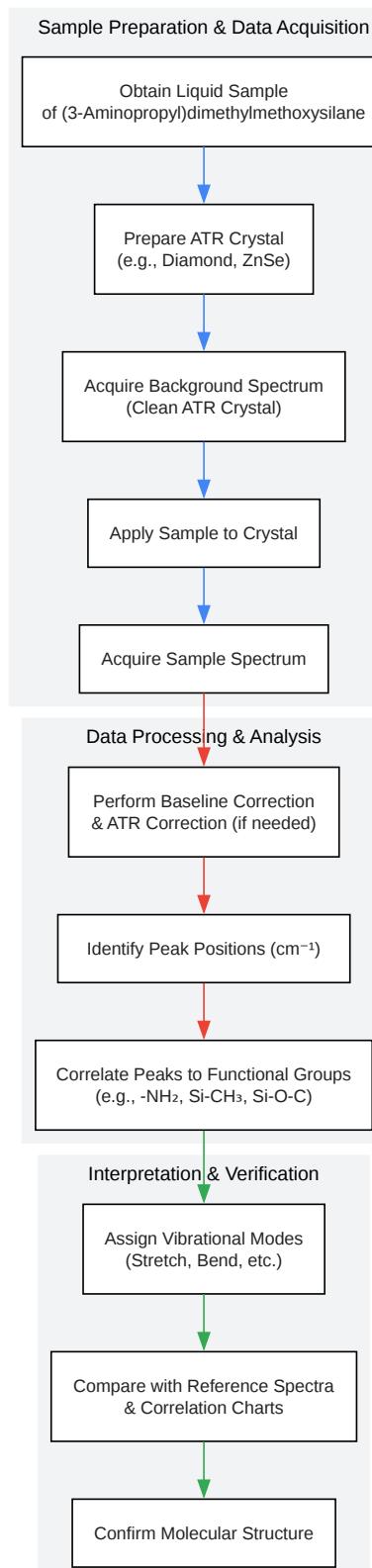
- Primary Amine (-NH₂): Responsible for N-H stretching and bending vibrations.
- Alkyl Chains (-CH₂- and -CH₃): Exhibit C-H stretching and bending vibrations.
- Methoxysilane (Si-O-CH₃): Characterized by Si-O-C and C-O stretching.
- Dimethylsilyl (Si-(CH₃)₂): Shows characteristic Si-C stretching and CH₃ bending vibrations.

FT-IR Spectrum Analysis

The FT-IR spectrum of **(3-Aminopropyl)dimethylmethoxysilane** is a superposition of the absorption bands from its various functional groups. The precise position of these bands can be influenced by the molecular environment. The following table summarizes the expected characteristic absorption peaks.

Data Presentation: Characteristic FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group Assignment	Reference
3500 - 3390	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH ₂)	[1]
3000 - 2840	C-H Asymmetric & Symmetric Stretch	Alkyl (-CH ₃ , -CH ₂)	[2]
1595 (approx.)	N-H Scissoring (Bending)	Primary Amine (-NH ₂)	[1][3]
1470 - 1450	C-H Bending (Scissoring)	Methylene (-CH ₂)	[4]
1260 (strong, sharp)	Si-CH ₃ Symmetric Bending	Dimethylsilyl (-Si(CH ₃) ₂)	[1][5]
1190 - 1175	Si-O-C Stretch	Methoxysilane (-Si-O-CH ₃)	[1]
1100 - 1000 (strong)	Si-O-C Stretch	Methoxysilane (-Si-O-CH ₃)	[1]
865 - 750 (strong)	Si-C Stretch / CH ₃ Rock	Dimethylsilyl (-Si(CH ₃) ₂)	[1][6]


Interpretation of Key Spectral Regions:

- 3500 - 3300 cm⁻¹: This region is dominated by the N-H stretching vibrations of the primary amine group. Typically, two distinct bands are observed for primary amines due to asymmetric and symmetric stretching modes.[5][7]
- 3000 - 2840 cm⁻¹: The sharp absorptions in this range are characteristic of the C-H stretching vibrations from the methyl and methylene groups in the propyl chain and the dimethylsilyl moiety.[2]
- ~1595 cm⁻¹: A moderately strong, often broad band appears here, corresponding to the N-H "scissoring" or bending vibration of the primary amine.[1] In some cases, this band might be weak.[1]

- $\sim 1260 \text{ cm}^{-1}$: A strong and sharp peak around this wavenumber is a hallmark of the Si-CH_3 group, arising from the symmetric bending (deformation) of the C-H bonds in the methyl groups attached to silicon.[1][5][6] Its presence is a strong indicator of the dimethylsilyl structure.
- 1100 - 1000 cm^{-1} : This region typically contains one or more very strong and broad absorption bands attributed to the Si-O-C stretching vibrations of the methoxysilane group.[1][8] If the compound undergoes hydrolysis and condensation, strong Si-O-Si bands will also appear in this area (typically 1090-1020 cm^{-1}).[1][9]
- 865 - 750 cm^{-1} : One or more strong bands in this "fingerprint" region are characteristic of the Si-CH_3 group, often related to Si-C stretching and methyl rocking vibrations.[1][6]

Mandatory Visualization: Analytical Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of **(3-Aminopropyl)dimethylmethoxysilane**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gelest.com [gelest.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. mdpi.com [mdpi.com]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(3-Aminopropyl)dimethylmethoxysilane FT-IR spectrum analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1222537#3-aminopropyl-dimethylmethoxysilane-ft-ir-spectrum-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com